Hepatocyte Cytotoxicity: (+)-Intermedine Exhibits 1.9-Fold Lower Potency than Retrorsine in Human HepD Cells
In a direct comparative study, (+)-intermedine demonstrated significantly lower cytotoxicity than other retronecine-type pyrrolizidine alkaloids in human hepatocytes (HepD). The half-maximal inhibitory concentration (IC50) of (+)-intermedine was 239.39 µM, whereas the IC50 of retrorsine was 126.55 µM, representing a 1.9-fold difference in potency [1]. The toxicity order in this experiment was retrorsine > lycopsamine > senecionine > intermedine [1]. This indicates that (+)-intermedine is the least cytotoxic among the compared PAs in this cell line, a critical consideration for studies modeling chronic low-dose exposure.
| Evidence Dimension | Cytotoxicity (IC50) in human hepatocytes |
|---|---|
| Target Compound Data | IC50 = 239.39 ± 14.83 µM |
| Comparator Or Baseline | Retrorsine IC50 = 126.55 ± 7.98 µM |
| Quantified Difference | 1.9-fold lower potency for (+)-intermedine |
| Conditions | Human HepD cells, 24-hour exposure, CCK-8 assay |
Why This Matters
This quantitative difference is essential for selecting the appropriate positive control or calibrating in vitro hepatotoxicity models, where using a more potent analog like retrorsine would overestimate the risk associated with (+)-intermedine exposure.
- [1] Wang, Z., Han, H., Wang, C., Zheng, Q., Chen, H., Zhang, X., & Hou, R. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Toxins, 13(12), 849. https://doi.org/10.3390/toxins13120849 View Source
